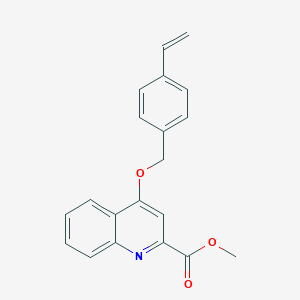
Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The synthesis of quinolines can be achieved through various methods such as microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, a highly efficient, cost-effective and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivative by using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed . Other reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Applications De Recherche Scientifique
Novel Synthetic Pathways
The development of efficient synthetic routes for quinoline derivatives, including Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, has significant implications in pharmaceutical and material sciences. An innovative approach via rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds facilitates the construction of quinoline-2-carboxylate derivatives. This method tolerates a broad range of functional groups, underscoring its versatility and potential utility in synthesizing complex quinolines for various applications (Wang et al., 2018).
Photoluminescent Properties for OLEDs
Quinoline derivatives, including those similar to Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, exhibit photoluminescent properties that are crucial for organic light-emitting diode (OLED) applications. The synthesis and characterization of quinoline derivatives containing a biphenyl group and an α, β-diarylacrylonitrile unit reveal their potential in emitting blue to green fluorescence. These compounds demonstrate good thermal stability, which is essential for their application in OLEDs and related photoluminescent materials (Li et al., 2011).
Catalytic Applications
The synthesis of latent thermo-switchable olefin metathesis initiators, which include quinoline derivatives similar to Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate, showcases their application in catalysis. These initiators demonstrate high thermal stability and efficiency in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) processes. Such catalysts are pivotal for advancing synthetic methodologies in organic chemistry and materials science, offering pathways to synthesize complex molecules and polymers with precise control over their architecture (Szadkowska et al., 2010).
Antioxidant and Radioprotective Potential
Explorations into the biological activities of quinoline derivatives have identified their potential as antioxidants and radioprotectors. The reactions of 2-chloro-4-methylquinolines with amino acids yield new quinoline derivatives that could serve as promising candidates for antioxidant and radioprotective applications. This area of research is crucial for developing novel therapeutic agents capable of mitigating oxidative stress and radiation-induced damage (Aleksanyan & Hambardzumyan, 2013).
Propriétés
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-14-8-10-15(11-9-14)13-24-19-12-18(20(22)23-2)21-17-7-5-4-6-16(17)19/h3-12H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDXHJMYILOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

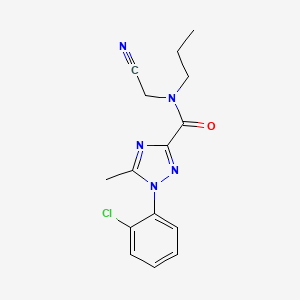
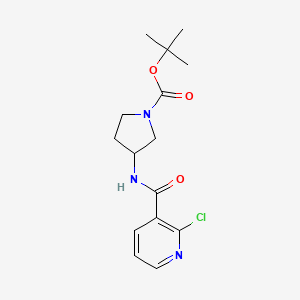
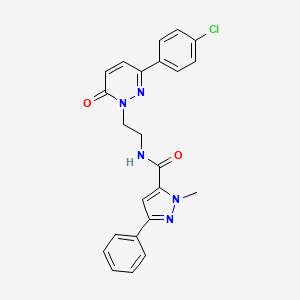
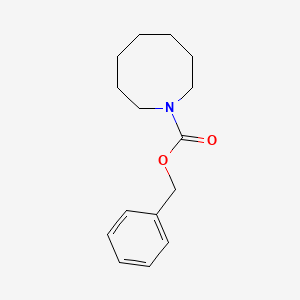
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)
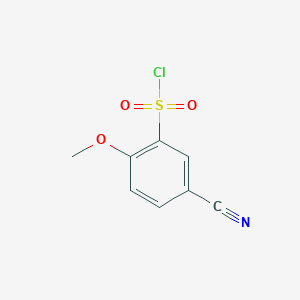
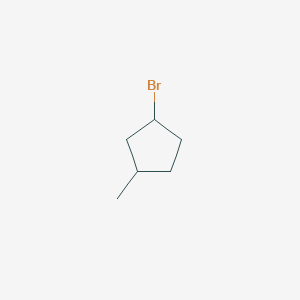
![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
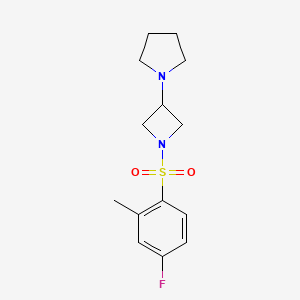
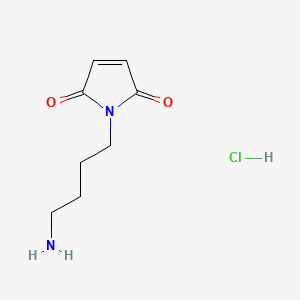
![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)